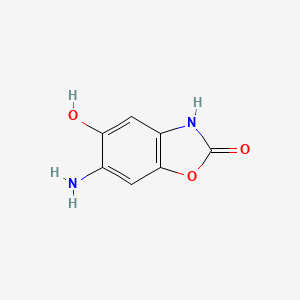
tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H29N3O2. It is a derivative of piperazine and tetrahydroquinoline, which are both important scaffolds in medicinal chemistry. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced piperazine compounds, and substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1260676-73-0 |
|---|---|
Molekularformel |
C18H27N3O2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
tert-butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)15-7-6-14-5-4-8-19-16(14)13-15/h6-7,13,19H,4-5,8-12H2,1-3H3 |
InChI-Schlüssel |
VDZUIBYNQIFYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(CCCN3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)


![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)
![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)


![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)


